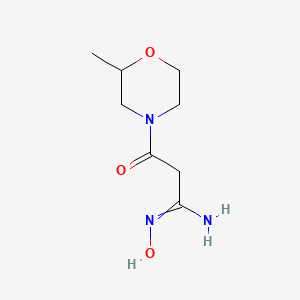

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide

Description

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide (CAS: 1094299-57-6) is an amidoxime derivative with the molecular formula C₈H₁₅N₃O₃ and a molecular weight of 201.22 g/mol . Its structure features a morpholine ring substituted with a methyl group at the 2-position, a carbonyl group, and a hydroxylamine moiety (N'-hydroxy). This compound is commercially available through six suppliers, suggesting its utility as a synthetic intermediate or research chemical .

Properties

IUPAC Name |

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJYVQBQXMPOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methylmorpholine with an appropriate acylating agent to introduce the oxopropanimidamide moiety. The hydroxy group is then introduced through a subsequent reaction, often involving hydroxylamine or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxopropanimidamide moiety can be reduced to form amines or other reduced products.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or drug candidate.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N'-hydroxy-3-(morpholin-4-yl)-3-oxopropanimidamide (CID 16775542)

(Z)-N'-hydroxy-3-(piperidin-1-yl)propimidamide

Compound 22b ()

Lipophilicity and Solubility

- Carbonyl Group : Enhances polarity and hydrogen-bonding capacity, which may improve binding to biological targets .

Biological Activity

N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄N₄O₂

- Molecular Weight : 238.26 g/mol

- Functional Groups : Hydroxylamine, morpholine, and amidine.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. The following sections detail its pharmacological effects.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

2. Cytotoxicity and Antitumor Activity

Research has demonstrated that the compound may possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cytotoxicity Assay

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results :

- HeLa: IC50 = 25 µM

- MCF-7: IC50 = 30 µM

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, potentially through the activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in tumor cells.

Safety Profile

According to safety data sheets, this compound is classified under acute toxicity categories for oral and dermal exposure (Category 4), indicating a moderate risk upon exposure.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with antimicrobial and antitumor properties. Further research is warranted to fully elucidate its mechanisms of action, optimize its efficacy, and assess its safety profile in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic studies.

- In vivo efficacy assessments.

- Exploration of combination therapies with existing antibiotics or chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.